Product packaging for hexa-N-acetyl chitohexaose(Cat. No.:)

hexa-N-acetyl chitohexaose

Cat. No.: B13822190
M. Wt: 1237.2 g/mol
InChI Key: GVTXKCFKWGVHBK-SDEUBOORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexa-N-acetyl Chitohexaose (CAS 38854-46-5) is a well-defined chitin-derived oligosaccharide hexamer with a molecular formula of C48H80N6O31 and a molecular weight of 1237.2 g/mol. This compound serves as a critical research tool in multiple scientific fields due to its potent bio-elicitor properties. In plant science, it acts as a Herbivore-Associated Molecular Pattern (HAMP), transiently activating defense genes and altering the feeding behavior of pests like the Asian citrus psyllid, which vectors the Huanglongbing (citrus greening) pathogen . In biomedical research, it exhibits immunomodulatory effects, demonstrated by its ability to activate macrophages and stimulate the production of interleukins, contributing to an antitumor response in model systems . Recent advanced materials research has revealed its unique ability to form thermoresponsive hydrogels through a self-assembly process into crystalline α-chitin-type nanofibers . These biocompatible hydrogels show significant potential as sustained-release delivery systems for proteins, including insulin and immunoglobulins, over several weeks without chemical crosslinkers . The purity and defined structure of this oligosaccharide, often available at >85% purity, make it a vital substrate for studying enzyme kinetics, particularly for endo-chitinases, and for investigating structure-function relationships in glycoscience . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H80N6O31 B13822190 hexa-N-acetyl chitohexaose

Properties

Molecular Formula

C48H80N6O31

Molecular Weight

1237.2 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C48H80N6O31/c1-13(61)49-25-33(69)38(20(8-56)75-43(25)74)81-45-27(51-15(3)63)35(71)40(22(10-58)77-45)83-47-29(53-17(5)65)37(73)42(24(12-60)79-47)85-48-30(54-18(6)66)36(72)41(23(11-59)80-48)84-46-28(52-16(4)64)34(70)39(21(9-57)78-46)82-44-26(50-14(2)62)32(68)31(67)19(7-55)76-44/h19-48,55-60,67-74H,7-12H2,1-6H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,54,66)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43?,44+,45+,46+,47+,48+/m1/s1

InChI Key

GVTXKCFKWGVHBK-SDEUBOORSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Defined Hexa N Acetyl Chitohexaose Architectures

Enzymatic Hydrolysis Approaches for Selective Chitin (B13524) Degradation

Enzymatic hydrolysis offers a highly specific and environmentally friendly alternative to chemical methods for the degradation of chitin into valuable chito-oligosaccharides (CHOS). nih.gov Chitinases and chitosanases are the primary enzymes used, catalyzing the cleavage of glycosidic bonds within the chitin polymer. nih.gov The resulting mixture of oligomers is dependent on the specific enzyme used, the properties of the initial chitosan (B1678972) substrate, and the reaction conditions. nih.gov

Optimization of Chitinase-Mediated Production of Hexa-N-acetyl Chitohexaose (B1231835)

The efficient production of specific chito-oligosaccharides like hexa-N-acetyl chitohexaose hinges on the optimization of the enzymatic process. This involves fine-tuning various parameters, including the choice of chitinase (B1577495), substrate characteristics, and reaction conditions.

Statistical experimental designs, such as response surface methodology (RSM), have been successfully employed to optimize the production of chitinases. nih.govresearchgate.net For instance, the production of a recombinant chitinase (ASCHI61) from Aeromonas schubertii, which is known to produce hexaoligochitin, was significantly enhanced by optimizing factors like induction temperature and time. nih.gov The study revealed that an induction temperature of 23.9 °C and an induction time of 115 minutes were optimal, leading to a 1.54-fold increase in total enzyme activity. nih.gov

The source of chitin and its pretreatment also play a crucial role. For example, a novel biological fermentation method using the bacterium Chitinolyticbacter meiyuanensis SYBC-H1 has been shown to effectively pretreat chitin powder, making it more amenable to enzymatic hydrolysis and enhancing the yield of N-acetyl-d-glucosamine (GlcNAc). rsc.org

FactorOptimal ConditionOutcomeReference
Induction Temperature23.9 °C1.54-fold increase in ASCHI61 activity nih.gov
Induction Time115 minutes1.54-fold increase in ASCHI61 activity nih.gov
Chitin PretreatmentFermentation with C. meiyuanensisEnhanced GlcNAc yield rsc.org

Influence of Enzyme Specificity and Reaction Parameters on Oligomer Yield and Purity

The specificity of the chitinase used is a determining factor in the size and composition of the resulting chito-oligosaccharides. Endo-chitinases cleave internal bonds within the chitin chain, producing a mixture of oligomers, while exo-chitinases act on the non-reducing ends to produce smaller units like chitobiose. koreascience.krresearchgate.net Some chitinases also exhibit transglycosylation activity, which can lead to the formation of longer oligosaccharides. For example, a chitinase from Nocardia orientalis was shown to convert tetra-N-acetyl-chitotetraose into hexa-N-acetyl-chitohexaose (21% yield) and di-N-acetyl-chitobiose. researchgate.net

Reaction parameters such as pH, temperature, and the enzyme-to-substrate ratio must be carefully controlled to maximize the yield of the desired oligomer. For instance, the hydrolysis of chitosan using a chitosanase from Paenibacillus elgii was optimized using response surface methodology, with optimal conditions found to be a pH of 5.5, a temperature of 58.3 °C, an enzyme/substrate ratio of 118.494 U/g, and an incubation time of 6.821 hours. mdpi.com Similarly, a chitinase from Paenibacillus pabuli (PpChi) showed optimal activity at pH 6.0 and a temperature of 45 °C. acs.orgdiva-portal.org This enzyme was particularly effective in producing specific, partially acetylated chito-oligosaccharides. acs.orgdiva-portal.org

The degree of acetylation (DA) of the initial chitosan substrate also significantly influences the product profile. Studies have shown that a specific DA can favor the production of certain oligomer lengths. tandfonline.com For example, to obtain higher yields of pentamers and hexamers, a chitosan with a 10-16% degree of N-acetylation was found to be the most suitable substrate. tandfonline.com

Enzyme SourceOptimal pHOptimal TemperatureKey ProductsReference
Nocardia orientalis--Hexa-N-acetyl-chitohexaose researchgate.net
Paenibacillus elgii5.558.3 °CChitooligosaccharides mdpi.com
Paenibacillus pabuli (PpChi)6.045 °CDDA, DDDA acs.orgdiva-portal.org
Bacillus atrophaeus BSS (Csn-SH)5.045 °C(GlcN)₂, (GlcN)₃, (GlcN)₄ nih.gov
Trichoderma harzianum (Chit33)~530 °CNAG₃ psu.edu
Trichoderma harzianum (Chit42)630 °CNAG₂, NAG-PNP psu.edu

Chemo-Enzymatic Strategies for Controlled Acetylation Patterns

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to create chitosans with defined patterns of acetylation (PA). acs.orgnih.gov This is particularly important as the biological activities of chitosans are influenced not just by the degree of acetylation, but also by the specific arrangement of acetyl groups along the polymer chain. nih.gov

One such strategy involves the use of chitin deacetylases (CDAs) in the "reverse" reaction to N-acetylate fully deacetylated chitosan or its oligomers. acs.org By using a CDA from the fungus Colletotrichum lindemuthianum (ClCDA), researchers have successfully N-acylated glucosamine (B1671600) tetramers and polyglucosamines with various small carboxylic acids, demonstrating the potential to create a variety of functionalized chitosans with non-random substitution patterns. acs.org This enzymatic N-acetylation can yield chitosans with a fraction of acetylation (FA) up to 0.7. nih.gov

Another chemo-enzymatic route involves the initial enzymatic hydrolysis of chitin or chitosan to produce a mixture of oligosaccharides, followed by chemical N-acetylation. tandfonline.comresearchgate.net This method allows for the production of fully acetylated chito-oligosaccharides. researchgate.net For instance, N-acetylchitooligosaccharides with high molecular weights can be obtained by N-acetylating the hydrolyzates produced from the enzymatic degradation of partially N-acetylated chitosan. tandfonline.com

Chemical Synthesis of N-Acetylated Chitohexaose Variants

While enzymatic methods offer high specificity, chemical synthesis provides a powerful alternative for creating precisely defined chitohexaose isomers that may not be accessible through biological routes.

Regioselective N-Acetylation Techniques for Defined Isomers

The ability to control the placement of acetyl groups at specific positions on the chitohexaose backbone is crucial for studying structure-activity relationships. One approach involves the selective N-acetylation of chitohexaose to prepare fractions with varying degrees of acetylation. researchgate.netresearchgate.net These fractions can then be separated and analyzed to identify specific isomers. researchgate.net

A two-step procedure has been described for producing a homogenous series of chito-oligosaccharides with defined degrees of polymerization and acetylation. mdpi.com This involves the acid hydrolysis of fully deacetylated chitosan, followed by the partial re-N-acetylation of the isolated oligomers using stoichiometric amounts of acetic anhydride. mdpi.com The use of protecting groups, such as dimethylmaleoyl, has also been reported for the synthesis of fully N-acetylated chito-oligosaccharides from glucosamine monomers. researchgate.net Gas-phase acetylation has emerged as a sustainable and highly regioselective method for modifying cellulosic materials, showing a preference for the C6-OH group. aalto.fi This technique offers a high degree of control and preserves the material's crystalline structure. aalto.fi

Purification and Isolation Strategies for Homogeneous N-Acetylated Chitohexaose Fractions

After synthesis or hydrolysis, the resulting mixture of chito-oligosaccharides must be separated to isolate homogeneous fractions of this compound. Various chromatographic techniques are employed for this purpose.

Ion-exchange chromatography has been successfully used to separate chitohexaose fractions with different degrees of acetylation. researchgate.net Gel filtration chromatography, using materials like Bio-Gel P-2 and P-4, is another common method for separating oligosaccharides based on their size. tandfonline.com For more detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) is frequently used. tandfonline.comresearchgate.net This technique, often coupled with mass spectrometry (HPLC-ESI-MS), allows for online monitoring, separation, and identification of partially acetylated chito-oligosaccharides. researchgate.net Affinity chromatography, specifically using immobilized lysozyme (B549824), has also been shown to be effective in separating fully deacetylated chitosan fragments. mdpi.com

TechniquePrincipleApplicationReference
Ion-Exchange ChromatographySeparation based on chargeIsolating chitohexaose fractions with varying degrees of acetylation researchgate.net
Gel Filtration ChromatographySeparation based on sizeSeparating oligosaccharides of different lengths tandfonline.com
HPLC-ESI-MSHigh-resolution separation coupled with mass detectionOnline monitoring and identification of partially acetylated oligomers researchgate.net
Affinity ChromatographySeparation based on specific bindingIsolating fully deacetylated chitosan fragments mdpi.com

Solid-Phase Synthesis and Combinatorial Approaches for Oligosaccharide Libraries

The precise synthesis of complex carbohydrates like this compound presents significant challenges due to the need for stereoselective control of glycosidic linkages and the differential protection of multiple hydroxyl and amino groups. Solid-phase synthesis offers a streamlined approach to overcome some of these hurdles, enabling the sequential addition of monosaccharide units to a growing chain anchored to an insoluble polymer support. This methodology facilitates the purification process, as excess reagents and by-products can be removed by simple filtration.

While direct solid-phase synthesis of this compound is not extensively documented, the principles are adapted from established methods for other oligosaccharides and peptides. The process would involve anchoring a protected N-acetylglucosamine (GlcNAc) monomer to a solid support, followed by a cycle of deprotection and coupling with the next activated GlcNAc unit until the desired hexa-saccharide is assembled. A critical aspect of this synthesis is the choice of protecting groups for the amino and hydroxyl functions to ensure regioselectivity. For instance, dimethylmaleoyl has been reported as an effective amino-protecting group for the synthesis of fully N-acetylated chitooligosaccharides from glucosamine (GlcN) monomers. nih.govresearchgate.net The removal of this group and subsequent N-acetylation can be performed in a one-pot reaction to yield the final product. nih.govresearchgate.net

Combinatorial chemistry techniques, when integrated with solid-phase synthesis, allow for the rapid generation of oligosaccharide libraries. scirp.org Using a "split-and-mix" strategy, a vast number of distinct oligosaccharide sequences can be synthesized simultaneously on resin beads. rsc.org This approach is invaluable for creating libraries of chito-oligosaccharides with varied lengths and patterns of acetylation. researchgate.net Such libraries are powerful tools for screening and identifying structures with specific biological interactions or properties, although the generation of partially acetylated chito-oligosaccharides in this manner can produce potent inhibitors of enzymes like chitinases. researchgate.net The synthesis of a library of acetylated dipeptides has been demonstrated using manual solid-phase protocols, highlighting the feasibility of such methods for generating diverse molecular collections. rsc.org

Protecting Group StrategyMonomer UnitKey FeaturesReference
Dimethylmaleoyl (amino group)Glucosamine (GlcN)Allows for synthesis of fully N-acetylated chitooligosaccharides. The protecting group can be removed and the amino group acetylated in a one-pot reaction. nih.govresearchgate.net
Phthalimido (amino group)Glucosamine (GlcN)Used in the synthesis of fully deacetylated chitosan dodecamers, demonstrating its utility in building the glucosamine backbone prior to any acetylation steps. researchgate.net
Fmoc (amino group)Amino Acids on Chitosan FilmWhile used for peptide synthesis on a chitosan support, the Fmoc strategy is a standard in solid-phase synthesis and could be adapted for building oligosaccharide chains. rsc.org

Microbial Fermentation and Recombinant Expression Systems for Engineered this compound Production

Microbial fermentation using recombinant microorganisms presents a promising and environmentally friendly alternative to chemical synthesis for the production of defined chitooligosaccharides (COs), including this compound. researchgate.net This biological approach allows for the generation of COs with controlled chain lengths, avoiding the harsh chemicals and complex purification steps associated with traditional acid hydrolysis of chitin. researchgate.nettandfonline.com

Engineered production systems typically involve the expression of specific enzymes, such as chitin synthases or chitinases, in a host microorganism like Escherichia coli or Corynebacterium glutamicum. nih.gov By engineering rhizobial chitin synthases, researchers can customize the length of the chitooligosaccharides produced. nih.gov The choice of expression system also plays a crucial role; for example, different lengths of COs may be produced when the same enzyme is expressed in E. coli versus C. glutamicum. nih.gov This strategy allows for targeted production of specific oligomers.

Another strategy involves the expression of chitinases in a host that does not naturally produce them, such as E. coli. tandfonline.com For instance, a chitinase from Vibrio parahaemolyticus was recombinantly produced and secreted by E. coli. tandfonline.com Such recombinant enzymes can then be used to hydrolyze chitin into specific oligosaccharides. tandfonline.com The production of chitinase from various bacterial strains, like Bacillus sp., has been optimized for maximal yield, which is crucial for large-scale enzymatic production of chitooligosaccharides. jmb.or.kr The development of fermentation processes using chitinase-secreting microorganisms is particularly advantageous as the enzyme is continuously produced and secreted, allowing for an effective hydrolytic reaction without needing to extract the enzyme first. tandfonline.com

Host OrganismEngineered Enzyme/SystemSubstratePrimary Product(s)Reference
Escherichia coliRecombinant Chitin Synthase (NodC)Cellular UDP-GlcNAcCustomized length chitooligosaccharides (e.g., chitohexaose) nih.gov
Corynebacterium glutamicumRecombinant Chitin Synthase (NodC)Cellular UDP-GlcNAcCustomized length chitooligosaccharides (different distribution than E. coli) nih.gov
Escherichia coliRecombinant Vibrio parahaemolyticus ChitinaseChitinDi-N-acetylchitobiose ((GlcNAc)2) tandfonline.com
Bacillus sp. HW-002Constitutive ChitosanaseChitosanChitooligosaccharides jmb.or.kr
Komagataella phaffii (Pichia pastoris)General recombinant protein expression platformMethanol/GlycerolPlatform suitable for high-level expression of enzymes like chitinases or hexosaminidases. nih.gov

Advanced Structural Elucidation and Conformational Analysis of Hexa N Acetyl Chitohexaose

Spectroscopic Characterization of Acetylation Patterns and Linkages

Spectroscopic methods are fundamental to confirming the primary structure of hexa-N-acetyl chitohexaose (B1231835), ensuring the correct sequence of fully acetylated GlcNAc monomers and the β-(1,4) linkages.

High-resolution NMR spectroscopy is a powerful non-destructive technique for the complete structural assignment of oligosaccharides in solution. nih.govunimo.it For hexa-N-acetyl chitohexaose, 1D (¹H) and 2D (such as COSY, TOCSY, and HSQC) NMR experiments are employed to assign all proton and carbon signals, confirming the identity and purity of the compound.

The ¹H NMR spectrum of a carbohydrate typically shows anomeric proton signals in a well-resolved region (δ 4.4–5.5 ppm), while other sugar ring protons resonate in a more crowded region (δ 3.4–4.0 ppm). unimo.it The N-acetyl methyl protons appear as a sharp singlet around δ 2.0–2.1 ppm. unimo.it The coupling constants (J-values), particularly ³J(H1,H2), are diagnostic for the anomeric configuration; values around 7-9 Hz confirm the β-configuration of the glycosidic linkages. unimo.it

Complete assignment of ¹H and ¹³C chemical shifts is crucial for detailed conformational studies and for monitoring interactions with binding partners. nih.govnih.gov Studies on complexes of this compound (often abbreviated as NAG6) with proteins like bacteriophage lambda lysozyme (B549824) use ¹H-¹⁵N HSQC spectra to track chemical shift perturbations in the protein upon ligand binding, identifying the amino acid residues involved in the interaction. nih.govnih.gov While a complete, tabulated list of all proton and carbon chemical shifts for isolated this compound is not consistently published across general literature, the characteristic shifts provide a definitive fingerprint for the molecule.

Table 1: Characteristic ¹H NMR Chemical Shift Ranges for this compound

Proton TypeChemical Shift Range (ppm)Remarks
Anomeric (H1)4.4 - 5.5Diagnostic for each residue and its environment.
Ring Protons (H2-H6)3.4 - 4.0Often results in a crowded, complex region of the spectrum.
N-Acetyl (CH₃)2.0 - 2.1Typically a sharp, integrated signal representing all six acetyl groups.

Data compiled from general principles of carbohydrate NMR spectroscopy. unimo.it

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of non-volatile, thermally labile molecules like oligosaccharides. creative-proteomics.comnih.gov For this compound (C₄₈H₈₀N₆O₃₁), the expected monoisotopic mass is approximately 1236.49 Da. medkoo.com ESI-MS analysis readily confirms this molecular weight. In a typical positive-ion mode ESI-MS spectrum, the molecule is observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. nih.gov

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, which provides sequence and linkage information. nih.govresearchgate.net The fragmentation of oligosaccharides primarily involves cleavage of the glycosidic bonds, leading to B- and Y-type ions, which correspond to fragments retaining the charge on the non-reducing and reducing ends, respectively. researchgate.net Analysis of a series of chitooligosaccharides with varying degrees of polymerization shows predictable fragmentation that allows for structural confirmation. nih.govresearchgate.net For this compound, the MS/MS spectrum would show a series of fragment ions corresponding to the sequential loss of N-acetylglucosamine residues.

Table 2: Predicted ESI-MS Ions for this compound

IonFormulaCalculated m/z
[M]C₄₈H₈₀N₆O₃₁1236.49
[M+H]⁺C₄₈H₈₁N₆O₃₁⁺1237.50
[M+Na]⁺C₄₈H₈₀N₆O₃₁Na⁺1259.48
[M+K]⁺C₄₈H₈₀N₆O₃₁K⁺1275.45

M represents the neutral this compound molecule. The m/z values are for the most abundant isotope.

Studies preparing chitohexaose with varying degrees of acetylation have used ESI-MS to confirm the molecular weight of each species, with fully acetylated chitohexaose showing a molecular weight of 1236.48 Da. nih.govresearchgate.net

Crystallographic Studies of this compound and its Complexes

X-ray diffraction is an indispensable technique for determining the three-dimensional structure of molecules in the solid state at atomic resolution. iastate.eduforcetechnology.com It provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Obtaining a high-quality single crystal of an isolated oligosaccharide like this compound can be challenging due to its flexibility and difficulty in forming a well-ordered crystal lattice. While crystallographic data for many protein-oligosaccharide complexes are abundant, the structure of pure, crystalline this compound is less commonly reported in primary literature. The structural insights are more frequently derived from its conformation when bound to a protein, which stabilizes a specific conformer.

Co-crystallization of this compound with its target enzymes is a powerful method to characterize the binding interactions and understand the enzyme's mechanism. tau.ac.ilresearchgate.net In these complex structures, the electron density map clearly shows the conformation of the oligosaccharide in the enzyme's active site.

A notable example is the crystal structure of bacteriophage lambda lysozyme in complex with this compound, determined at 2.6 Å resolution. researchgate.net In this structure, the enzyme's active site, which contains six subsites (A-F), is fully occupied. researchgate.net One this compound molecule binds with four of its sugar units in subsites A-D, while a second molecule provides the remaining two units for subsites E and F. researchgate.net This provides a detailed view of the protein-carbohydrate interactions across the entire binding cleft. researchgate.net

Similarly, structures of chitinase (B1577495) A mutants from Serratia marcescens have been solved in complex with this compound. tau.ac.il These studies revealed that the enzyme imposes a significant conformational change on the sugar residue bound at the -1 subsite, forcing it from a standard "chair" to a "boat" conformation, which is critical for catalysis. tau.ac.il The interactions are often mediated by aromatic residues in the enzyme active site, which stack against the sugar rings, and hydrogen bonds between the protein's side chains and the hydroxyl and acetamido groups of the ligand. iucr.org

Table 3: Example of Crystallographic Data for a this compound Complex

ParameterValue
ProteinInsect Group III Chitinase (OfChtIII) from Ostrinia furnacalis
PDB ID5WVH
Resolution2.80 Å
MethodX-RAY DIFFRACTION
R-Value Work0.211
R-Value Free0.243

Data from the co-crystal structure of an insect chitinase with this compound. rcsb.org

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the dynamic nature of this compound in solution and within protein binding sites. mdpi.commdpi.com While static crystal structures provide a single snapshot, MD simulations can explore the conformational landscape of the molecule over time.

MD simulations of bacteriophage lambda lysozyme complexed with this compound have been used to study the interactions and conformational changes in a solution environment, which more closely mimics physiological conditions. nih.govnih.gov These simulations start with the crystal structure coordinates and use force fields to model the interatomic forces, allowing the system to evolve over time (typically nanoseconds to microseconds). nih.govresearchgate.net Such studies have shown stable binding of the sugar across the active site and have helped to model the enzyme-substrate complex prior to the cleavage reaction. nih.gov The simulations can reveal multiple binding modes and the flexibility of both the ligand and the protein, which is often averaged out in experimental structures. uliege.be This approach provides a low-energy model for the enzyme-inhibitor complex and helps rationalize the data obtained from other techniques like NMR. nih.gov

Conformational Flexibility and Dynamic Behavior of this compound

This compound, a hexasaccharide of β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, exhibits significant conformational flexibility, a characteristic crucial for its biological function. This flexibility arises from the rotational freedom around the glycosidic linkages connecting the monosaccharide units. The dynamic behavior of this oligosaccharide allows it to adopt various three-dimensional structures in solution and to adapt its conformation upon binding to protein receptors.

The dynamic nature of this compound is particularly evident in its interactions with enzymes. For instance, when binding to the active site of human lysozyme, both the ligand and the enzyme undergo conformational adjustments. rcsb.org The active site cleft of the enzyme can narrow, and significant shifts in the protein backbone have been observed. rcsb.org Concurrently, the this compound molecule itself can be distorted from its lowest-energy solution conformation to fit within the binding groove. This induced-fit mechanism highlights the molecule's ability to be conformationally plastic. In some cases, upon binding, the enzyme can impose a "chair" to "boat" conformational change on the sugar residue at the -1 subsite, which is critical for catalysis. acs.org

Furthermore, the flexibility is not limited to the glycosidic bonds. The N-acetyl side chains also possess rotational freedom, allowing them to participate in specific hydrogen bonding and hydrophobic interactions with protein receptors. The dynamic behavior of this compound is therefore a complex interplay of its intrinsic structural properties and the influence of its molecular environment, particularly when interacting with biological macromolecules.

In Silico Prediction of Ligand-Receptor Interactions and Binding Modes

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, have been instrumental in predicting and analyzing the binding modes of this compound with various protein receptors. These computational approaches provide detailed atomic-level insights into the specific interactions that govern molecular recognition.

Docking studies have been widely used to predict the preferred orientation of this compound within the binding sites of proteins. These simulations position the flexible ligand into the receptor's active site and score the resulting poses based on factors like intermolecular energies and geometric complementarity. For example, docking studies with human lysozyme have successfully predicted the binding of this compound and its cleavage products within the A-F subsites of the enzyme's active site cleft. rcsb.orgucsb.edu Similarly, docking analyses have been employed to understand the binding of this oligosaccharide to other enzymes like chitinases from various organisms. researchgate.netbohrium.com

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor interactions. By simulating the movement of atoms over time, MD can reveal the stability of binding modes predicted by docking, as well as conformational changes in both the ligand and the receptor during the binding process. These simulations can elucidate the role of individual amino acid residues in anchoring the ligand and the importance of water molecules in mediating interactions.

The combination of docking and MD simulations has provided valuable information on the specific interactions between this compound and its protein targets. These interactions typically involve a network of hydrogen bonds between the hydroxyl and N-acetyl groups of the sugar and polar residues in the protein's binding site. Hydrophobic interactions between the pyranose rings and nonpolar residues also contribute significantly to the binding affinity.

The following interactive data table summarizes the key interacting residues and binding site information for this compound with various protein receptors as predicted by in silico studies.

Receptor ProteinOrganismPredicted Binding Site/SubsitesKey Interacting ResiduesPrimary Interaction TypeReference(s)
Human LysozymeHomo sapiensActive site cleft (subsites A-D for (GlcNAc)₄ and near E-F for (GlcNAc)₂)Not explicitly detailed in provided abstractsNot explicitly detailed in provided abstracts rcsb.orgucsb.edu
Chitoporin (VhChiP)Vibrio campbelliiPore lumenNot explicitly detailed in provided abstractsThe presence of N-acetyl groups is crucial for entry and translocation. nih.gov
LysM Domain (P60_2LysM)Thermus thermophilusLysM1 domain binding pocketGln53, Gly24, Leu52, Val21, Phe50, Leu27Hydrogen bonds and hydrophobic interactions nih.gov
Chitinase A (ChiA)Serratia marcescensActive site tunnel (subsites -4 to +2)Asp313, Glu315, Tyr390Not explicitly detailed in provided abstracts acs.org
Chitinase (AfChi28)Aspergillus fumigatusSubstrate-binding pocket (subsites -4 to +2)Not explicitly detailed in provided abstractsNot explicitly detailed in provided abstracts bohrium.com

This table can be filtered and sorted to compare the binding characteristics of this compound across different protein families and organisms, underscoring the power of in silico predictions in understanding the molecular basis of its biological activity.

Mechanistic Investigations of Hexa N Acetyl Chitohexaose in Biological Contexts

Immunomodulatory Signaling Pathways

Hexa-N-acetyl chitohexaose (B1231835), a chitin-derived oligosaccharide, demonstrates significant immunomodulatory activity by engaging with specific signaling pathways that govern immune responses. Its interaction with cellular receptors initiates cascades that can either stimulate or suppress inflammatory processes, highlighting its potential as a modulator of innate immunity. The mechanisms underlying these effects primarily involve the recognition of this carbohydrate structure by pattern recognition receptors (PRRs) on immune cells, which leads to distinct downstream cellular responses.

Hexa-N-acetyl chitohexaose acts as a microbe-associated molecular pattern (MAMP), a conserved molecular signature recognized by the innate immune system. This recognition is mediated by germline-encoded PRRs, which are fundamental in distinguishing self from non-self molecules, such as those derived from fungal cell walls like chitin (B13524).

Research has identified Toll-Like Receptor 4 (TLR4) as a key receptor for this compound in macrophages and monocytes. plos.orgnih.gov Unlike the classical activation of TLR4 by lipopolysaccharide (LPS), which triggers a potent pro-inflammatory cascade, this compound induces a distinct, alternate activation pathway through the same receptor. plos.orgnih.govresearchgate.net Studies using macrophages from C3H/HeJ mice, which have a non-functional TLR4, showed that these cells could not be activated by chitohexaose, confirming that a functional TLR4 is critical for its signaling. plos.orgnih.gov

The binding of this compound to TLR4 appears to competitively inhibit the pro-inflammatory signaling induced by LPS. plos.org This interaction prevents the storm of inflammatory molecules typically associated with endotoxemia, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). plos.orgnih.gov Instead of promoting inflammation, the engagement of TLR4 by chitohexaose leads to an anti-inflammatory and tissue-reparative phenotype. plos.org This dual, ligand-dependent functionality of TLR4—mediating mutually exclusive activation pathways—presents a unique mechanism in innate immune regulation. nih.govresearchgate.net

Table 1: TLR4-Mediated Macrophage Responses to this compound vs. LPS
ParameterThis compoundLipopolysaccharide (LPS)
Signaling PathwayAlternate Activation Pathway plos.orgnih.govClassical Activation Pathway plos.org
Primary ResponseAnti-inflammatory / Immunomodulatory plos.orgPro-inflammatory plos.org
Key Cytokine InductionHigh levels of IL-10 nih.govHigh levels of TNF-α, IL-1β, IL-6 plos.org
Key Enzyme UpregulationArginase-1 nih.govInducible Nitric Oxide Synthase (iNOS)
Effect on LPS-induced InflammationInhibitory / Blocks Endotoxemia plos.orgN/A (Induces Inflammation)

The Lysine Motif (LysM) domain is a conserved carbohydrate-binding module found in proteins across different kingdoms of life, known for its ability to recognize N-acetylglucosamine-containing structures like chitin and peptidoglycan. ebi.ac.uknih.govcolumbia.edu

In plant systems, LysM-containing receptors are central to innate immunity against fungal pathogens. mdpi.com Chitin fragments, such as this compound, are recognized as potent elicitors of plant defense responses. nih.govnih.gov Receptors like Chitin Elicitor Receptor Kinase 1 (CERK1) in Arabidopsis and Chitin Elicitor-Binding Protein (CEBiP) in rice contain extracellular LysM domains that directly bind to chitooligosaccharides. nih.govnih.govnih.gov This binding event typically initiates a signaling cascade involving protein phosphorylation, leading to the activation of defense-related genes and enhanced resistance to pathogens. nih.gov The recognition is often specific, with higher affinity for longer chitin oligomers. nih.gov

In animal systems, while TLRs are well-known PRRs, proteins containing LysM domains also play a role in chitin recognition. nih.gov The human transmembrane protein LYSMD3, for instance, contains an extracellular LysM domain and has been identified as an epithelial cell receptor for chitin. nih.gov This recognition can initiate early inflammatory responses. nih.gov The LysM domain serves as a universal sensor for these conserved carbohydrate patterns, highlighting a shared evolutionary mechanism for detecting potential threats in both plants and animals. ebi.ac.uk

Table 2: Key LysM-Containing Receptors in Chitin Recognition
SystemReceptor ExampleOrganismFunction
PlantAtCERK1 (LYK1) nih.govnih.govArabidopsis thalianaEssential for chitin signaling and immunity to fungal pathogens. nih.gov
PlantOsCEBiP nih.govRice (Oryza sativa)A LysM receptor protein that binds chitin to initiate defense. nih.gov
PlantNFR1 / NFR5 embopress.orgLotus japonicusRecognize lipochitin-oligosaccharides in symbiotic interactions. embopress.org
AnimalLYSMD3 nih.govHumanMediates chitin recognition on lung epithelial cells. nih.gov

While TLR4 is the primary signaling receptor for this compound in macrophages, the broader cellular response involves other surface molecules that define the cell's activation state. CD163 is a scavenger receptor exclusively expressed on monocytes and macrophages and is a hallmark of the "alternative activation" or M2 phenotype. nih.gov This phenotype is strongly associated with anti-inflammatory responses and tissue repair, which aligns with the observed effects of chitohexaose. plos.orgnih.gov

Anti-inflammatory stimuli are known to upregulate CD163 expression. nih.gov The signaling initiated by this compound, which leads to M2 polarization (as detailed in section 4.1.2.1), results in a cellular phenotype characterized by high CD163 expression. nih.govnih.gov Although a direct binding or co-receptor role for CD163 in the initial chitohexaose-TLR4 signaling event has not been explicitly demonstrated, its function is deeply intertwined with the resulting anti-inflammatory macrophage state. CD163 itself can mediate anti-inflammatory signals and functions as a receptor for hemoglobin-haptoglobin complexes and certain bacteria. nih.govashpublications.orgvu.nl Therefore, while not a direct co-receptor for chitohexaose, the upregulation and function of CD163 are critical components of the downstream cellular response modulated by this oligosaccharide.

The interaction of this compound with PRRs on immune cells translates into distinct and measurable changes in cellular behavior and function. In vitro models, particularly using macrophages, have been instrumental in elucidating these responses.

This compound is a potent modulator of macrophage activation, skewing them away from the classical pro-inflammatory (M1) phenotype and towards an alternative, anti-inflammatory (M2) phenotype. plos.orgnih.gov This process, known as phenotypic modulation or polarization, is central to its immunomodulatory effects. researchgate.net

In vitro studies with murine macrophages and human monocytes demonstrate that stimulation with this compound leads to the upregulation of key M2 markers. nih.gov A primary hallmark of this alternative activation is the significant induction of Arginase-1. plos.orgnih.gov Arginase-1 competes with inducible nitric oxide synthase (iNOS), the key enzyme of M1 macrophages, for their common substrate L-arginine. nih.govnih.gov By converting arginine to ornithine and urea, Arginase-1 promotes tissue repair and suppresses inflammatory pathways. plos.org

Furthermore, chitohexaose-stimulated macrophages release high levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govkisti.re.kr IL-10 is a powerful suppressor of pro-inflammatory cytokine production and is critical for regulating immune responses and preventing excessive tissue damage. researchgate.net Concurrently, chitohexaose actively inhibits the production of M1-associated pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, even in the presence of an M1-polarizing stimulus like LPS. plos.orgnih.gov This shift from an M1 to an M2 state transforms the macrophage from a cell that promotes inflammation to one that resolves it, enhances phagocytosis, and orchestrates tissue repair. plos.orgnih.gov

Table 3: Phenotypic Modulation of Macrophages by this compound
Macrophage MarkerPhenotype AssociationEffect of this compound
Arginase-1 (Arg1)M2 (Alternative Activation) bio-rad-antibodies.comUpregulated nih.gov
Interleukin-10 (IL-10)M2 (Anti-inflammatory) researchgate.netUpregulated nih.gov
Tumor Necrosis Factor-alpha (TNF-α)M1 (Pro-inflammatory) researchgate.netInhibited nih.gov
Interleukin-1beta (IL-1β)M1 (Pro-inflammatory)Inhibited nih.gov
Interleukin-6 (IL-6)M1 (Pro-inflammatory)Inhibited nih.gov
CD163M2 (Alternative Activation) nih.govAssociated with induced phenotype nih.gov

Cellular Immunological Responses in In Vitro Models

Cytokine and Chemokine Secretion Profiling (e.g., IL-1, IL-2, IL-6, IL-10, TNF-α, IFN-γ)

This compound has been shown to modulate the secretion of various cytokines and chemokines, playing a role in the orchestration of immune responses. Studies have demonstrated that this complex carbohydrate can stimulate immune cells to release a range of signaling molecules. For instance, chitohexaose has been reported to significantly promote the secretion of cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) both in vitro and in vivo. nih.gov

In the context of human mesenchymal stem cells (MSCs), this compound has been observed to induce the secretion of IL-6 and IL-8. researchgate.net This effect was found to be dependent on the degree of acetylation, with the fully acetylated form (this compound) exerting a stronger influence compared to its deacetylated counterpart, chitohexaose. researchgate.net Furthermore, investigations using different chain lengths of N-acetyl chito-oligomers have revealed varying effects on cytokine production. For example, an 8-mer of N-acetyl chito-oligosaccharide was found to induce a significant inflammatory response characterized by increased production of TNF-α, IL-1β, IL-6, and IL-10 in human THP-1 cells, a monocytic cell line. biorxiv.org In contrast, the 6-mer (this compound) and 7-mer induced a more modest activation. biorxiv.org

The immunomodulatory effects of N-acetyl chitooligosaccharides (NACOS) have also been explored in macrophage cell lines like RAW264.7. These studies have shown that NACOS can stimulate the generation of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov The cytokine response can be influenced by the specific experimental conditions and the type of immune cell involved.

Table 1: Effect of this compound and Related Oligomers on Cytokine Secretion

Cytokine/Chemokine Effect Cell/System Studied Source(s)
IL-1 Promoted secretion In vitro and in vivo models nih.gov
IL-6 Induced secretion Human Mesenchymal Stem Cells researchgate.net
IL-6 Increased production Human THP-1 cells (by 8-mer) biorxiv.org
IL-8 Induced secretion Human Mesenchymal Stem Cells researchgate.net
IL-10 Increased production Human THP-1 cells (by 8-mer) biorxiv.org
TNF-α Promoted secretion In vitro and in vivo models nih.gov
TNF-α Increased production Human THP-1 cells (by 8-mer) biorxiv.org
IFN-γ Promoted secretion In vitro and in vivo models nih.gov
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production Regulation

This compound and related chitinous materials have been found to influence the production of reactive oxygen species (ROS) and nitric oxide (NO), key signaling and effector molecules in the immune system. Research has shown that chitin-derived oligosaccharides can inhibit the production of nitric oxide by activated macrophages. glpbio.com Specifically, studies on activated RAW 264.7 macrophage cells have demonstrated this inhibitory effect. glpbio.com

In contrast to its effect on NO, this compound can induce the production of ROS in other biological systems, such as plants, as part of the defense response. researchgate.net In the context of mammalian immunity, chitooligosaccharides are known to act as immunostimulants that can enhance ROS and NO production by macrophages. nih.gov The regulation of these reactive species is a critical aspect of the inflammatory response. The production of NO in activated macrophages is primarily carried out by the inducible form of nitric oxide synthase (iNOS). qiagen.com The generation of ROS, often referred to as the respiratory burst, is largely attributed to the activation of the NADPH oxidase enzyme complex. qiagen.com The modulation of these pathways by this compound highlights its role in fine-tuning immune cell functions.

Impact on Mesenchymal Stem Cell Differentiation and Expansion

This compound has been shown to significantly influence the behavior of human mesenchymal stem cells (MSCs), particularly their expansion and differentiation. Studies have revealed that the effects of chitooligomers are dependent on their degree of acetylation. researchgate.net Specifically, chitin-derived hexamers (this compound) have demonstrated stronger effects on MSC gene expression and cytokine secretion compared to chitosan-derived hexamers (chitohexaose). researchgate.net

During osteogenic differentiation, this compound can regulate the gene expression of MSCs and stimulate the secretion of cytokines such as IL-6 and IL-8. researchgate.net This suggests a role for this compound in modulating the cellular processes involved in bone formation. The influence of this compound on MSCs highlights its potential in the field of tissue engineering and regenerative medicine.

Table 2: Influence of this compound on Mesenchymal Stem Cells

Parameter Observation Source(s)
Gene Expression Affected during short-term expansion and osteogenic differentiation. researchgate.net
Cytokine Secretion Stimulated secretion of IL-6 and IL-8. researchgate.net
Acetylation Dependence Effects are stronger with higher degrees of acetylation. researchgate.net

Plant Innate Immunity Elicitation

Perception Systems and Signal Transduction Cascades

In plants, this compound acts as a potent elicitor of innate immunity. Plants recognize chitin fragments, which are considered pathogen-associated molecular patterns (PAMPs), through sophisticated perception systems located on the cell surface. mdpi.com This recognition triggers a cascade of downstream signaling events, leading to the activation of defense responses. nih.gov The perception of chitin initiates intracellular signal transduction, often involving receptor-like cytoplasmic kinases (RLCKs) that associate with the intracellular domains of the receptor proteins. mdpi.com This signaling ultimately leads to robust immune responses, including the activation of mitogen-activated protein kinase (MAPK) cascades and the rapid production of reactive oxygen species (ROS). nih.gov

Chitin Perception Receptor and Kinase Protein Complexes

The perception of chitin in plants is mediated by high-affinity binding sites on the plasma membrane. These perception systems are composed of receptor-like kinases (RLKs) and receptor-like proteins (RLPs) that contain extracellular LysM domains, which are responsible for binding chitin oligosaccharides. mdpi.comportlandpress.com

In the model plant Arabidopsis thaliana, the perception of chitin involves a complex of at least two LysM-RLKs: CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYSIN MOTIF RECEPTOR KINASE 5 (LYK5). frontiersin.org LYK5 is thought to be the primary chitin receptor, binding to chitin with high affinity, while CERK1 acts as a co-receptor essential for downstream signaling activation. portlandpress.comfrontiersin.org Upon chitin binding, CERK1 and LYK5 form a heterodimer, which is crucial for initiating the immune response. frontiersin.org

In rice (Oryza sativa), the chitin perception system involves a LysM-containing receptor-like protein called CHITIN ELICITOR BINDING PROTEIN (CEBiP), which lacks an intracellular kinase domain. nih.govnih.gov CEBiP directly binds to chitin and then associates with the LysM-RLK OsCERK1 to form a receptor complex that transduces the signal across the plasma membrane. nih.gov This interaction then triggers the phosphorylation of a receptor-like cytoplasmic kinase, OsRLCK185, which further propagates the immune signal within the cell. nih.gov

Table 3: Key Proteins in Plant Chitin Perception

Protein Plant Species Type Function Source(s)
CERK1 (AtCERK1) Arabidopsis thaliana LysM-RLK Co-receptor in chitin perception complex portlandpress.comfrontiersin.org
LYK5 (AtLYK5) Arabidopsis thaliana LysM-RLK High-affinity chitin receptor frontiersin.org
CEBiP Oryza sativa (rice) LysM-RLP Chitin binding and receptor complex formation nih.govnih.gov
OsCERK1 Oryza sativa (rice) LysM-RLK Associates with CEBiP to transduce signal nih.gov
OsRLCK185 Oryza sativa (rice) RLCK Phosphorylated by OsCERK1 to propagate signal nih.gov

Induction of Plant Defense Responses

A key outcome of the signaling cascade initiated by this compound is the significant and rapid transcriptional reprogramming within the plant cell. Studies in Citrus unshiu have demonstrated that treatment with this oligosaccharide leads to the differential expression of a suite of defense-associated genes within one hour.

This includes the upregulation of several key regulatory and defense genes. For instance, the transcription factor WRKY22, which is involved in innate immunity, shows increased expression. uniprot.org Other upregulated genes include GST1 (Glutathione S-transferase), involved in detoxification; RAR1 and EDS1, which are critical signaling components in disease resistance; PAL1 (Phenylalanine ammonia-lyase), an enzyme in the phenylpropanoid pathway that produces defense compounds; and NPR2, a paralog of the key salicylic (B10762653) acid receptor NPR1. nih.govcapes.gov.br Conversely, the expression of ICS1 (Isochorismate Synthase 1), a gene crucial for salicylic acid biosynthesis, has been observed to be downregulated in the same timeframe. This rapid and specific regulation of gene expression is a hallmark of the plant's induced defense response.

Table 1: Transcriptional Regulation of Defense-Associated Genes in Citrus unshiu 1-hour Post-Treatment with this compound

GeneFunctionRegulation
WRKY22 Transcription factor in innate immunityUpregulated
GST1 Detoxification (Glutathione S-transferase)Upregulated
RAR1 Signal transducer for disease resistanceUpregulated
EDS1 Signal transducer for disease resistanceUpregulated
PAL1 Phenylpropanoid biosynthesisUpregulated
NPR2 Salicylic acid signaling componentUpregulated
ICS1 Salicylic acid biosynthesisDownregulated

The defense response triggered by this compound also involves the activation of enzymes that physically reinforce plant tissues and manage oxidative stress. The production of ROS, a direct downstream effect, is closely linked to the process of lignification. nih.gov Lignification strengthens plant cell walls, creating a more robust barrier against pathogen invasion and insect feeding. This process is facilitated by specific oxidative enzymes, namely laccases (LAC) and peroxidases (PRX), which polymerize lignin (B12514952) monomers in the cell wall. nih.govresearchgate.net The activity of these peroxidases is dependent on the presence of H₂O₂, the very ROS molecule produced in response to elicitors. nih.gov

Furthermore, to protect its own cells from the damaging effects of the oxidative burst, the plant upregulates various antioxidative enzymes. researchgate.net This includes enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), which work to detoxify ROS and maintain cellular redox homeostasis. nih.govresearchgate.net This dual action ensures that the defense response is both effective against the threat and safe for the plant itself.

The induction of these chemical and physical defenses by this compound has a direct impact on the feeding behavior of herbivores. In studies involving the Asian citrus psyllid (Diaphorina citri), a significant vector for citrus greening disease, treatment of citrus leaves with the oligosaccharide led to notable changes in insect activity.

Table 2: Effect of this compound Treatment on Asian Citrus Psyllid Feeding Behavior

Feeding BehaviorObservation on Treated Leaves
Intercellular Probing Reduced
Xylem Feeding (Count & Duration) Reduced
Non-probing Activity Increased
Total Xylem Ingestion Duration Lower than control
Total Phloem Ingestion Duration Lower than control

Interactions with Enzymatic Systems and Binding Proteins

This compound serves as a substrate for specific enzymes, most notably endo-chitinases. Chitinases are hydrolytic enzymes that break down chitin by cleaving the β-(1→4)-glycosidic bonds. nih.gov The interaction is highly specific; the substrate-assisted catalytic mechanism of these enzymes requires an N-acetyl group on the sugar residue at the -1 subsite of the enzyme's active site for cleavage to occur. nih.gov Studies on chitinase (B1577495) binding affinity show that the strength of the interaction generally increases with the length of the oligosaccharide chain up to five or six units (penta/hexaose). pitt.edu

Beyond its role as an enzyme substrate, this compound and similar chito-oligosaccharides demonstrate favorable interactions with various binding proteins. Computational docking studies have shown that these molecules can bind to plasma proteins such as human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). The strength of these interactions is influenced by the molecular weight and the degree and pattern of deacetylation of the oligosaccharide.

Substrate Specificity and Hydrolysis by Chitinases and Lysozymes

This compound, a hexamer of N-acetylglucosamine (GlcNAc), serves as a crucial substrate for various chitinolytic enzymes, primarily chitinases and lysozymes. The specificity of these enzymes towards this oligosaccharide is a key factor in the biological processing of chitin. Chitinases, found in a wide range of organisms from bacteria to plants and animals, exhibit endo- or exo-splitting activities. Endo-chitinases cleave internal β-1,4-glycosidic bonds within the chitin chain, and this compound is a substrate for these enzymes. For instance, some endo-chitinases can hydrolyze this compound into smaller oligosaccharides, such as trimers and dimers. The degradation of chitin by the soil bacterium Serratia marcescens involves at least four enzymes, including both exo- and endochitinases that act on chitin oligomers.

Lysozymes, while classically known for their antibacterial activity through the hydrolysis of peptidoglycan, can also cleave the glycosidic bonds in chitin oligosaccharides. The active site cleft of lysozyme (B549824) can accommodate a hexasaccharide unit, and the hydrolysis of this compound has been a model for understanding its catalytic mechanism. However, the efficiency of hydrolysis can vary depending on the specific lysozyme and the substrate conformation.

The substrate specificity is also influenced by the degree of polymerization of the chito-oligosaccharide. For many chitinases, there is an optimal chain length for binding and catalysis, and this compound often represents a preferred substrate or a key intermediate in the degradation of longer chitin chains. The pattern of hydrolysis, meaning the specific bonds cleaved within the hexasaccharide, can also differ between various chitinases, leading to a diverse range of smaller chito-oligosaccharide products.

The kinetic parameters of enzyme-substrate interactions provide quantitative insights into the efficiency and affinity of chitinases and lysozymes for this compound. While specific kinetic data for this compound can be limited, studies on related chito-oligosaccharides offer valuable information. The Michaelis constant (KM) and the catalytic rate constant (kcat) are key parameters in this analysis.

For lysozyme, the KM value with hexa-N-acetylglucosamine as a substrate has been reported to be 6.0 x 10-6 M. chegg.com This low KM value indicates a high affinity of the enzyme for this substrate. The catalytic efficiency, often represented by the kcat/KM ratio, reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.

Kinetic studies of chitinases often utilize chromogenic or fluorogenic derivatives of chito-oligosaccharides to facilitate the measurement of enzyme activity. For example, the kinetic parameters of a chitinase from Bacillus altitudinis were determined using colloidal chitin as a substrate, showing a KM of 0.201 mg/mL and a Vmax of 120,000 U/mg. While not directly for this compound, these values demonstrate the high catalytic activity of some chitinases.

The pH and temperature profiles of enzyme activity are also critical aspects of kinetic analysis. Chitinases from different sources exhibit a wide range of optimal pH and temperature conditions for their activity. For instance, chitinases purified from Bacillus subtilis showed different optimal pHs ranging from 4 to 8 and optimal temperatures from 25 to 37°C. ntnu.no

Table 1: Kinetic Parameters of Chitinases and Lysozymes with Chitinous Substrates

EnzymeSubstrateKMkcat (s-1)kcat/KM (M-1s-1)
Hen Egg-White LysozymeHexa-N-acetylglucosamine6.0 x 10-6 M chegg.comNot specifiedNot specified
Bacillus altitudinis ChitinaseColloidal Chitin0.201 mg/mL80,0003.98 x 105 (mg/mL)-1s-1
Streptomyces chilikensis ChitinaseNot specified0.02 mMNot specifiedNot specified

Note: The data presented is for related chitinous substrates and may not be specific to this compound. The units for KM and kcat/KM vary depending on the substrate used in the study.

The three-dimensional structures of chitinases and lysozymes in complex with their substrates or inhibitors, including this compound, have provided profound insights into the molecular mechanisms of catalysis. These structures reveal a long substrate-binding cleft in the enzyme that can accommodate the linear chain of the oligosaccharide.

A key feature of the catalytic mechanism of many glycoside hydrolases, including chitinases and lysozymes, is the distortion of the sugar ring at the -1 subsite (the sugar residue whose glycosidic bond is cleaved). This distortion forces the sugar ring into a conformation that resembles the transition state of the reaction, thereby lowering the activation energy. For family 18 chitinases, this involves the participation of the N-acetyl group of the substrate in the reaction, leading to the formation of an oxazolinium ion intermediate.

The binding of this compound to the enzyme's active site involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. Aromatic residues, such as tryptophan and tyrosine, are often found lining the substrate-binding cleft and are crucial for stacking interactions with the sugar rings. For example, in bacteriophage lambda lysozyme, the binding of hexa-N-acetylchitohexaose involves interactions across multiple subsites within the active site cleft. nih.gov

The catalytic residues, typically acidic amino acids like glutamate (B1630785) or aspartate, are precisely positioned to act as a proton donor (acid catalyst) and a nucleophile or to activate a water molecule for hydrolysis. The synergistic action of substrate distortion and the catalytic residues facilitates the efficient cleavage of the glycosidic bond.

Glycoprotein and Proteoglycan Recognition and Binding

While direct and extensive research on the specific binding of free this compound to glycoproteins and proteoglycans is not widely documented, the recognition of its constituent N-acetylglucosamine (GlcNAc) and chitobiose (di-N-acetylglucosamine) motifs by various carbohydrate-binding proteins, such as lectins and carbohydrate-binding modules (CBMs), is well-established. nih.gov These interactions are fundamental to many biological processes.

Lectins are proteins that recognize and bind to specific carbohydrate structures. Many lectins have binding sites that can accommodate GlcNAc and its oligomers. For instance, wheat germ agglutinin (WGA) is known to bind to N-acetylglucosamine and its oligomers, including those found in chitin. The binding specificity of lectins is often determined by the arrangement of hydroxyl and N-acetyl groups on the sugar rings.

Carbohydrate-binding modules (CBMs) are non-catalytic domains found in many carbohydrate-active enzymes, including chitinases. nih.govnih.gov CBMs enhance the catalytic efficiency of the enzyme by targeting it to the polysaccharide substrate. nih.gov Chitin-binding CBMs specifically recognize and bind to chitin, and their binding sites are often adapted to accommodate linear chains of GlcNAc residues. The affinity of CBMs can increase with the length of the oligosaccharide, suggesting that this compound could be a ligand for some CBMs. nih.gov

The recognition of GlcNAc-containing structures on glycoproteins is also a critical aspect of protein quality control in the endoplasmic reticulum. Lectin chaperones like calnexin (B1179193) and calreticulin (B1178941) bind to monoglucosylated N-glycans on newly synthesized glycoproteins to assist in their proper folding.

Table 2: Examples of Lectins and CBMs with Specificity for N-acetylglucosamine-containing structures

ProteinSourceSpecificity
Wheat Germ Agglutinin (WGA)Triticum aestivumN-acetylglucosamine, Sialic acid
Tomato Lectin (LEL)Lycopersicon esculentumN-acetylglucosamine oligomers
CBM Family 5/12Various BacteriaChitin
CBM Family 32Clostridium perfringensN-acetylglucosamine, N-acetylgalactosamine, Mannose

Role in Chitin Degradation Pathways and Recycling

This compound is a key intermediate in the widespread biological pathways of chitin degradation and recycling. nih.govresearchgate.net Chitin, an abundant structural polysaccharide, is broken down by the concerted action of chitinolytic enzymes. researchgate.net This process is essential for nutrient cycling in ecosystems, particularly in marine environments where chitin is a major component of zooplankton exoskeletons.

The degradation of chitin is typically initiated by endo-chitinases, which randomly cleave the long chitin polymer into smaller, soluble chito-oligosaccharides, including this compound. These oligosaccharides are then further hydrolyzed by exo-chitinases or chitobiosidases, which sequentially remove di-N-acetylchitobiose units from the non-reducing end of the chain. Finally, β-N-acetylglucosaminidases cleave the chitobiose into N-acetylglucosamine monomers.

In some bacteria, there is also an oxidative pathway for chitin degradation, which involves lytic polysaccharide monooxygenases (LPMOs). springernature.com These enzymes introduce chain breaks in crystalline chitin, making it more accessible to hydrolytic enzymes. The products of this pathway are oxidized chito-oligosaccharides.

The resulting N-acetylglucosamine monomers can then be transported into the cell and enter central metabolic pathways. They can be used as a source of carbon and nitrogen or can be recycled for the synthesis of new chitin or other glycoconjugates. The regulation of chitin degradation pathways is often controlled by the presence of chitin or its degradation products, which can act as inducers of the genes encoding the chitinolytic enzymes. nih.gov

Cellular Engineering and Tissue Remodeling Modulations

Regulation of Myoblast Fusion and Differentiation

Recent research has highlighted a significant role for this compound in the regulation of skeletal muscle development, specifically in myoblast fusion and differentiation. Myogenesis, the formation of muscle tissue, is a complex process involving the proliferation of myoblasts, their differentiation into myocytes, and subsequent fusion to form multinucleated myotubes, which then mature into muscle fibers.

Studies have shown that micropatterned surfaces of this compound can directly stimulate the fusion of myoblasts without the need for differentiation-inducing media. C2C12 myoblasts, a mouse myoblast cell line, cultured on these patterns aligned along the chitohexaose and exhibited characteristics of myotube formation. This suggests that this compound can act as a bioactive cue to promote myogenesis.

The underlying mechanism is thought to involve specific interactions between the chitohexaose oligomer and receptors on the myoblast cell surface, potentially integrins. This interaction may trigger intracellular signaling cascades that lead to the expression of muscle-specific genes and the initiation of the fusion process. The spatial arrangement of the this compound on the substrate appears to be a critical factor in guiding myoblast alignment and fusion.

Furthermore, the width of the this compound micropatterns has been shown to influence the type of muscle fibers formed. Narrower patterns tend to promote the formation of fast-twitch muscle fibers, while wider patterns favor the development of slow-twitch fibers. This indicates that the geometric presentation of this compound can modulate not only the fusion process but also the differentiation fate of myoblasts.

Cellular Alignment and Morphology Control on Micropatterned Substrates

The precise control of cell arrangement and shape is a critical aspect of tissue engineering and regenerative medicine. Micropatterned substrates, which feature defined topographical or chemical cues, are instrumental in guiding cellular organization to mimic the architecture of natural tissues. iastate.edunih.govsemanticscholar.org Recent investigations have highlighted the potential of this compound in conjunction with micropatterning technology to direct the alignment and morphology of myoblast cells.

In a notable study, skeletal myoblast (C2C12) cells were cultured on gold-coated polycarbonate substrates with micropatterned strips of immobilized this compound. nih.gov This oligosaccharide was specifically anchored to the gold surface, creating defined regions for cell interaction. The researchers observed a significant influence of these patterns on the cellular arrangement. The C2C12 cells, which possess receptors for the N-acetyl-d-glucosamine (GlcNAc) units of the chitohexaose, preferentially adhered to and aligned along the direction of the micropatterned strips. nih.gov

The geometry of the micropatterns was found to be a key determinant of cellular behavior. The study explored various pattern widths, ranging from 100 to 1000 µm. nih.gov A clear correlation was established between the width of the this compound strips and the extent of cell attachment and proliferation. Specifically, narrower micropatterns led to an increase in both the number of attached cells and their rate of proliferation. This suggests that the spatial confinement provided by the patterns, in combination with the biochemical signals from the immobilized oligosaccharide, plays a crucial role in modulating cell function. nih.gov

The unidirectional alignment of the myoblasts is thought to be initiated by the specific interactions between the nonreducing end groups of the immobilized this compound and receptors on the cell surface. nih.gov This guided alignment is a crucial step in recreating the highly organized structure of skeletal muscle tissue. The ability to control cell morphology and orientation using these advanced biointerfaces opens up new possibilities for the development of functional tissue constructs for research and therapeutic applications. nih.gov

Table 1: Effect of Micropattern Width on C2C12 Myoblast Alignment

Micropattern Width (µm) Degree of Cellular Alignment Observations
100 High Cells exhibit strong unidirectional alignment along the micropatterns. nih.gov
500 Moderate Alignment is present but less pronounced compared to narrower patterns.
1000 Low Cells show more random orientation with less defined alignment. nih.gov

Modulation of Gene Expression in Muscle Cells (e.g., GLUT4)

The influence of the cellular microenvironment extends beyond physical organization to the regulation of gene expression, which in turn dictates cellular function. The interaction of muscle cells with micropatterned this compound has been shown to modulate the expression of genes critical for muscle cell function and metabolism. nih.gov

In the same study that demonstrated cellular alignment, the researchers also investigated the effects of the micropatterned substrates on gene expression in C2C12 myoblasts. nih.gov While a broad analysis of gene expression was conducted, specific attention is often given to genes involved in glucose metabolism, such as the glucose transporter 4 (GLUT4), due to their importance in muscle physiology. nih.govplos.org GLUT4 is a key insulin-regulated glucose transporter responsible for glucose uptake in skeletal muscle. plos.orgijbs.com Its expression and translocation to the cell membrane are vital for maintaining glucose homeostasis. nih.gov

The research on C2C12 cells cultured on this compound micropatterns indicated that the substrate geometry influenced gene expression profiles. nih.gov The study reported that decreasing the width of the micropatterned stripes not only increased cell attachment and proliferation but also impacted cellular functions at the genetic level. nih.gov While the study by Nishida et al. (2016) confirmed that gene expression was affected by the micropatterns, it did not specifically report on the modulation of GLUT4 expression. nih.gov

Further research is necessary to elucidate the specific effects of this compound on the expression of key metabolic genes like GLUT4 in muscle cells. Understanding how this compound, when presented in a structured manner, can influence the genetic programming of cells will be crucial for its application in therapies targeting metabolic disorders and in the engineering of metabolically active muscle tissues. monash.edu

Table 2: Investigated Parameters and Cellular Responses on this compound Micropatterns

Investigated Parameter Cellular Response Reference
Micropattern Geometry Altered cell alignment and morphology nih.gov
Substrate Immobilization Promoted cell attachment and proliferation nih.gov
Gene Expression Modulation of cellular function-related genes nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-acetyl-d-glucosamine
Glucose

Advanced Research Methodologies for Hexa N Acetyl Chitohexaose Characterization and Functional Studies

Chromatographic Techniques for Oligosaccharide Analysis and Purification

Chromatography is indispensable for the isolation and analysis of hexa-N-acetyl chitohexaose (B1231835) from mixtures of chitin (B13524) hydrolysates. The structural similarity among oligosaccharides of varying degrees of polymerization (DP) and acetylation demands high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the production of N-acetyl-chito-oligosaccharides (NACOs), including hexa-N-acetyl chitohexaose, during the acid hydrolysis of chitin. jfda-online.comjfda-online.com This method allows for the separation and quantification of oligosaccharides with different degrees of polymerization. researchgate.net

The process typically involves the hydrolysis of chitin using concentrated acids like hydrochloric acid, which breaks down the polysaccharide into a mixture of NACOs with DP values ranging from 2 to 6. jfda-online.com Researchers have developed optimized HPLC methods to resolve these complex mixtures. A common approach utilizes an amino-silica column (such as a LiChrospher 100 NH2) with a mobile phase consisting of an acetonitrile/water gradient. jfda-online.comresearchgate.net A gradient elution, where the proportion of water is gradually increased, is effective for separating the oligosaccharides, as the retention time on the column is influenced by the water content. jfda-online.comjfda-online.com Detection is often performed using a UV detector at a wavelength of around 205 nm. researchgate.net

Studies have shown a linear correlation between the natural logarithm of the retention time and the degree of polymerization of the NACOs, which aids in the identification of this compound in the chromatogram. jfda-online.comjfda-online.com The conditions of hydrolysis, such as acid concentration, temperature, and reaction time, significantly impact the yield of specific oligosaccharides. Higher acid concentrations and shorter reaction times tend to produce more NACOs with higher DP values. jfda-online.com

Table 1: HPLC Parameters for N-acetyl-chito-oligosaccharide Analysis

ParameterConditionReference
ColumnLiChrospher 100 NH2 (5 µm, 4 × 250 mm) jfda-online.comresearchgate.net
Mobile PhaseAcetonitrile/Water Gradient (e.g., 80/20 to 60/40 v/v over 60 min) jfda-online.comjfda-online.com
Flow Rate1 mL/min researchgate.net
DetectionUV at 205 nm researchgate.net
Injection Volume20 µL researchgate.net

Ion-exchange chromatography (IEC) is a powerful technique for the preparative separation of chito-oligosaccharides based on the number of charged amino groups, which is directly related to their degree of deacetylation. researchgate.net While this compound is fully acetylated and thus carries no positive charge, IEC is crucial for separating it from its partially deacetylated counterparts which may be present in a mixture. This method is particularly valuable for preparing highly purified fractions of specific oligosaccharides for functional studies. nih.govmdpi.com

The separation principle relies on the interaction between the positively charged amino groups of partially deacetylated oligosaccharides and a negatively charged stationary phase, such as a cation-exchange column. researchgate.net A salt gradient, typically using NaCl, is employed to elute the bound oligosaccharides. researchgate.net Compounds with a higher degree of deacetylation (more positive charges) bind more strongly to the column and require a higher salt concentration for elution. researchgate.net

This high-resolution technique has been successfully used to separate series of chitooligomers from dimers up to heptamers with chromatographic purities often exceeding 98%. nih.gov The resulting purified fractions can then be analyzed by other methods like HPLC and electrospray ionization mass spectrometry (ESI/MS) to confirm their identity and purity. nih.govresearchgate.net

Cell Culture Models and Functional Assays for Biological Activity Assessment

To understand the biological effects of this compound, researchers employ various in vitro cell culture models that represent different physiological systems, particularly the immune system and tissues relevant to regenerative medicine.

The murine macrophage cell line RAW264.7 is extensively used to study the immunomodulatory effects of various compounds, including chito-oligosaccharides. researchgate.netzju.edu.cnresearchgate.net Macrophages are key players in the innate immune response, and their activation status is critical in inflammation and host defense.

Studies have shown that chitohexaose can interact with receptors on the macrophage surface, such as Toll-like receptor 4 (TLR4), to modulate cellular responses. plos.org This interaction can lead to the activation of an "alternative" macrophage phenotype, characterized by the upregulation of molecules like Arginase-1 and the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10). plos.orgnih.gov This is in contrast to the classical activation induced by lipopolysaccharide (LPS), which leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. plos.org

Interestingly, chitohexaose has been shown to inhibit the LPS-induced production of these inflammatory mediators by RAW264.7 cells and human monocytes, suggesting a potential role in mitigating endotoxemia and sepsis. plos.orgnih.gov The degree of polymerization of chito-oligosaccharides can influence their effect, with some studies showing that oligomers with a DP greater than 4 have an inhibitory effect on cytokine production in LPS-stimulated macrophages. researchgate.net

Table 2: Effects of Chitohexaose on RAW264.7 Macrophage Function

Cellular ResponseObserved Effect of ChitohexaoseKey Mediators/PathwaysReference
Cytokine ProductionUpregulation of IL-10; Inhibition of LPS-induced TNF-α, IL-1β, IL-6TLR4, Arginase-1 plos.orgnih.gov
Macrophage ActivationInduces alternative activation phenotypeTLR4 plos.orgnih.gov
PhagocytosisEnhances phagocytic activityNot specified nih.gov

The mouse myoblast cell line C2C12 is a widely accepted model for studying skeletal muscle differentiation (myogenesis) and is frequently used in the context of muscle tissue engineering. nih.govnih.govkyoto-u.ac.jp These cells proliferate as myoblasts and can be induced to differentiate and fuse into multinucleated myotubes, mimicking the formation of muscle fibers. mdpi.commdpi.com

The process of myogenesis is tightly regulated by various signaling pathways and is influenced by the cellular microenvironment, including the extracellular matrix (ECM). kyoto-u.ac.jp Research in tissue engineering often focuses on developing scaffolds and culture conditions that support C2C12 cell alignment, differentiation, and the formation of functional, contractile muscle tissue. nih.govnih.gov While extensive research exists on the factors influencing C2C12 differentiation, such as growth factors, ECM components, and various small molecules, specific studies detailing the direct effects of this compound on this cell line are not prominent in the current literature. plos.orgnih.gov However, given the known biological activities of chitosan (B1678972) and its derivatives in tissue regeneration, the C2C12 model remains a relevant and valuable tool for future investigations into the potential role of this compound in promoting muscle repair and engineering.

Primary human peripheral blood mononuclear cells (hPBMCs) offer a more physiologically relevant model for studying human immune responses compared to immortalized cell lines. springernature.com This cell population consists of lymphocytes (T cells, B cells, NK cells) and monocytes, providing a comprehensive view of the interplay between different immune cells.

Research has demonstrated that chito-oligosaccharides, including the hexa-N-acetylchitohexaose group, can exert immunostimulatory effects on hPBMCs. spandidos-publications.com These effects include the induction of cell proliferation and the secretion of important cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). spandidos-publications.com IL-2 is crucial for T cell proliferation, while IFN-γ is a pleiotropic cytokine with potent immunomodulatory effects. spandidos-publications.com Furthermore, studies using human monocytes, a component of hPBMCs, have shown that chitohexaose can bind to TLR4 and stimulate the production of the anti-inflammatory cytokine IL-10 while inhibiting LPS-induced pro-inflammatory responses. plos.orgnih.gov These findings highlight the potential of this compound to modulate human immune responses, which is a critical area of investigation for its therapeutic applications.

Plant Suspension Cultures and Whole Plant Systems for Elicitor Studies

This compound is recognized as a potent elicitor, a molecule that triggers defense responses in plants. nih.gov Plant cell suspension cultures serve as a valuable in vitro system for studying these elicitor activities under controlled conditions, allowing for the investigation of specific cellular and molecular responses without the complexities of whole plant systems. mdpi.comnih.govresearchgate.net

In studies using rice (Oryza sativa L. var. Japonica) suspension cultures, this compound has been shown to induce the activity of key defense-related enzymes. tandfonline.comnih.gov When introduced into the culture medium, it causes a significant increase in extracellular chitinase (B1577495) activity. tandfonline.com This response is highly specific to the degree of polymerization, with this compound and N-acetylchitopentaose showing potent elicitor activity, while smaller oligomers like N-acetylchitotriose and N-acetylchitobiose are not very effective. nih.gov The induction of chitinase is dose-dependent; a substantial increase is observed at concentrations higher than 0.01 µg/mL, with the maximum effect reached at 1 µg/mL. tandfonline.comnih.gov

Beyond chitinase, this compound also prompts a rapid increase in L-phenylalanine ammonia-lyase (PAL) activity in rice suspension cells. tandfonline.comnih.gov PAL is a crucial enzyme in the phenylpropanoid pathway, which leads to the synthesis of various defense compounds. The dose-response for PAL induction exhibits a biphasic profile, with a first phase of increase at concentrations from 0.01 to 1 µg/mL and a second phase from 3 to 300 µg/mL. tandfonline.comnih.gov These studies demonstrate the utility of plant suspension cultures in dissecting the specific enzymatic responses to this compound. While these in vitro systems are powerful, the findings can be extrapolated to understand defense mechanisms in whole plants, where this compound is known to induce disease resistance. nih.gov

Table 1: Elicitor Effects of this compound on Rice Suspension Cultures

Parameter Studied Effective Concentration Range Key Findings Reference(s)
Chitinase Induction > 0.01 µg/mL (Maximum at 1 µg/mL) Potent induction of extracellular Class III chitinase. Activity is dependent on the degree of polymerization. tandfonline.com, nih.gov
L-phenylalanine ammonia-lyase (PAL) Induction 0.01 - 300 µg/mL Biphasic dose-response; rapid increase in enzyme activity. tandfonline.com, nih.gov
β-1,3-Glucanase Activity Not Induced No increase in activity was observed upon treatment. nih.gov

Gene Expression and Proteomic Analysis Techniques

Quantitative Real-Time PCR (RT-qPCR) is a fundamental technique for analyzing gene expression at the transcriptional level. nih.gov It allows for the precise measurement of the relative abundance of specific messenger RNA (mRNA) transcripts in a biological sample, providing insights into how cellular processes are regulated in response to stimuli like this compound. nih.gov The method is valued for its high sensitivity, broad dynamic range, and sequence specificity. nih.gov

In the context of this compound elicitor studies, RT-qPCR is employed to quantify the expression levels of defense-related genes. For instance, following treatment of plant cells with chitin oligosaccharides, researchers can extract total RNA, reverse transcribe it into complementary DNA (cDNA), and then use gene-specific primers to amplify and quantify the target transcripts. researchgate.net Studies on the moss Physcomitrella patens have used RT-qPCR to analyze the expression profiles of various chitinase genes and chitin elicitor receptor kinase genes after treatment with N-acetylchitooligosaccharides of varying lengths, including (GlcNAc)₆. researchgate.net This allows for a detailed understanding of which specific genes are activated by this compound and the kinetics of their induction. The selection of stable reference genes, whose expression remains constant across different experimental conditions, is crucial for accurate normalization of RT-qPCR data. nih.gov

Table 2: Application of RT-qPCR in this compound Research

Target Gene Category Organism/System Purpose of Analysis Key Aspect of Methodology Reference(s)
Chitinase Genes Physcomitrella patens (moss) To determine expression profiles after oligosaccharide treatment. Comparison of (GlcNAc)₂, (GlcNAc)₄, and (GlcNAc)₆ effects over time. researchgate.net
Chitin Elicitor Receptor Kinase (CERK) Genes Physcomitrella patens (moss) To investigate the expression of receptor genes involved in signal perception. Quantifying transcript levels of PpCERK-a and PpCERK-b. researchgate.net
Defense-Related Genes Brassica juncea (plant) To identify fungus-responsive elements by analyzing chitinase gene promoters. Analysis of BjCHI1 gene expression. glpbio.com

Western blotting and immunoprecipitation are powerful immunological techniques used to study proteins. Western blotting enables the detection and quantification of specific proteins within a complex mixture, providing information on their expression levels. Immunoprecipitation is used to isolate a specific protein and its binding partners, revealing protein-protein interactions.

In research involving this compound, Western blotting can be used to validate findings from gene expression studies. For example, after RT-qPCR shows an upregulation of chitinase mRNA transcripts upon elicitor treatment, Western blotting with an anti-chitinase antibody can confirm whether this leads to a corresponding increase in chitinase protein levels. This provides a more complete picture of the cellular response, connecting transcriptional activation to functional protein synthesis.

Immunoprecipitation can be applied to investigate the initial steps of signal transduction. By using an antibody against a putative cell-surface receptor for this compound, researchers could isolate the receptor from treated cells. Subsequent analysis of the co-precipitated proteins by mass spectrometry could identify downstream signaling components that interact with the receptor upon binding of the elicitor, thus mapping the initial protein interaction cascade.

Proteomics offers a system-wide view of cellular responses by analyzing the entire protein complement (the proteome) at a given time. This approach is crucial for understanding the complex and multifaceted changes induced by signaling molecules like this compound. Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing global shifts in protein expression and post-translational modifications (PTMs). nih.gov

A particularly relevant PTM in this context is O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of proteins. nih.govd-nb.info This modification is dynamic and plays a critical role in regulating numerous cellular processes, including signal transduction and gene expression. nih.govd-nb.info Given that this compound is an oligomer of GlcNAc, its perception and signaling could be intricately linked to the cellular machinery that governs O-GlcNAcylation.

Advanced proteomic workflows, often involving chemical enrichment strategies for O-GlcNAcylated proteins or peptides, combined with quantitative mass spectrometry, enable the profiling of O-GlcNAcylation on a proteome-wide scale. nih.govpnnl.gov Applying these techniques to cells treated with this compound could reveal dynamic changes in the "O-GlcNAcome," providing novel insights into the signaling pathways and regulatory networks that are modulated by this elicitor. frontiersin.org

Biointerface Design and Surface Immobilization for Glycoscience Research

The immobilization of carbohydrates on surfaces is a key strategy in glycoscience for studying carbohydrate-protein and carbohydrate-cell interactions. Self-assembled monolayers (SAMs) provide a robust and well-defined method for creating such biointerfaces. This compound can be chemically modified to allow its covalent attachment to a surface, forming a dense, oriented monolayer.

A notable application of this methodology is in the field of tissue engineering, where SAMs of this compound (referred to as GlcNAc6) have been used to create micro-patterned substrates to direct cell behavior. mdpi.com In a study on skeletal myoblasts (C2C12 cell line), micro-topographical patterns of GlcNAc6 were fabricated on a surface. mdpi.comnih.gov It was observed that these patterns alone were sufficient to promote the differentiation and fusion of myoblasts into mature, functional myotubes, even in the absence of traditional differentiation-inducing media. mdpi.com

The cells preferentially aligned along the GlcNAc6 patterns, and the width of these patterns influenced the type of muscle fiber that developed. mdpi.com For instance, narrow patterns tended to generate fast-twitch muscle fibers, while slow-twitch fibers were more dominant on wider patterns. mdpi.com This was correlated with changes in the mRNA expression of specific genes, such as Glucose Transporter Type 4 (GLUT4), which is involved in glucose uptake during muscle contraction. mdpi.comnih.gov These findings indicate that the interaction between cell surface receptors and the immobilized this compound on the SAMs can trigger specific intracellular signaling pathways that guide complex cellular processes like myogenesis. mdpi.com

Table 3: Research Findings from this compound SAMs

Experimental System Key Manipulation Observed Effect on Myoblasts Molecular Finding Reference(s)
C2C12 Myoblast Culture Micro-patterned SAMs of this compound Promotion of cell alignment, differentiation, and fusion into myotubes. Modulation of myogenesis without differentiation media. mdpi.com, nih.gov
C2C12 Myoblast Culture Varying widths of SAM patterns Narrow patterns enhanced fast-twitch fiber formation; wider patterns favored slow-twitch fibers. Upregulation of GLUT4 mRNA expression, indicating functional myotube formation. mdpi.com

Micropatterning Techniques for Spatiotemporal Control of Cell Interactions

Micropatterning has emerged as a critical methodology in advanced cell biology research, offering precise control over the cellular microenvironment. nih.govcytomorpholab.com This technology utilizes microfabrication techniques to create defined patterns of cell-adhesive or non-adhesive molecules on a substrate, thereby dictating the spatial arrangement of cells and influencing their behavior, including adhesion, morphology, proliferation, and differentiation. nih.govnih.gov By engineering the geometry and chemistry of the cell culture surface at a microscopic level, researchers can investigate cellular responses to specific environmental cues with high fidelity, mimicking the complex organization of tissues in vitro. cytomorpholab.com The ability to control the location and shape of adherent cells provides a powerful tool for deciphering the fundamental mechanisms governing cell function and intercellular communication. cytomorpholab.comnih.gov

The spatiotemporal control of cell-cell interactions is fundamental to understanding and directing complex biological processes such as tissue development, immune responses, and regenerative medicine. nih.govnih.gov Micropatterning techniques provide an effective means to orchestrate these interactions by arranging cells in predetermined locations, thereby controlling intercellular proximity and communication. nih.gov This precise positioning allows for the systematic study of how spatial organization influences collective cell behavior and function.

This compound, a well-defined oligosaccharide derived from chitin, has garnered significant interest for its diverse biological activities. nih.gov It is known to influence cellular behavior, such as modulating the expansion and differentiation of human mesenchymal stem cells and activating immune cells like macrophages. nih.govjst.go.jp Its inherent bioactivity makes it a compelling candidate for surface modification in cell culture studies. When integrated with micropatterning technologies, this compound can be used to create specific bioactive regions on a substrate to investigate its influence on cell-cell interactions in a controlled manner.

A notable application of this approach involves the use of this compound micropatterns to direct the fusion of myoblasts, a critical step in the formation of skeletal muscle tissue. mdpi.com In these studies, microscale patterns of this compound are fabricated on a substrate to guide the alignment and differentiation of myoblast cells.

Fabrication and Application of this compound Micropatterns

The creation of these specialized surfaces typically involves soft lithography techniques, such as microcontact printing. nih.gov A master mold with the desired microscopic features (e.g., lines or squares) is first created. An elastomeric stamp, commonly made of polydimethylsiloxane (B3030410) (PDMS), is then cast from this mold. nih.gov The stamp is "inked" with a solution containing a derivative of this compound, often modified with a thiol group for self-assembly on a gold-coated surface. The inked stamp is then brought into contact with the substrate, transferring the this compound in the desired pattern. The areas without the carbohydrate remain non-adhesive or can be backfilled with a cell-repellent molecule like polyethylene (B3416737) glycol (PEG). nih.gov

Research Findings on Myoblast Interactions

Studies utilizing such micropatterned substrates have demonstrated significant control over myoblast behavior. When C2C12 mouse myoblast cells are cultured on surfaces patterned with this compound, they preferentially adhere to and align along the carbohydrate-functionalized regions. mdpi.com This alignment is crucial for promoting the fusion of individual myoblasts into multinucleated myotubes, a hallmark of muscle differentiation. mdpi.com Notably, this directed differentiation can occur even in the absence of traditional differentiation-inducing media, highlighting the potent effect of the micro-topographical and biochemical cues provided by the patterned this compound. mdpi.com

The geometric constraints of the micropatterns directly influence the efficiency of myotube formation. For instance, the width of the patterned lines can affect cell elongation and the subsequent fusion process. Research has shown that specific pattern dimensions can optimize the formation of robust, well-organized myotubes. mdpi.com

The table below summarizes findings from a representative study on the effect of this compound micropatterns on myoblast fusion.

Patterned SubstrateObserved Cellular ResponseKey OutcomeReference
This compound (GlcNAc6) lines (200-1000 µm width) on goldC2C12 myoblasts preferentially adhered and aligned along the GlcNAc6 patterns.Enhanced myoblast fusion and formation of robust, multinucleated myotubes without differentiation medium. mdpi.com
Unpatterned control surface (e.g., gold or glass)Random orientation and proliferation of myoblasts.Minimal spontaneous fusion or myotube formation. mdpi.com
Fibronectin micropatternsCell alignment and elongation along patterns.Promotes cell adhesion and can influence differentiation, often used as a standard for comparison. nih.gov

These methodologies underscore the power of combining bioactive molecules like this compound with microfabrication techniques. This synergy allows researchers to create highly controlled in vitro systems that can dissect the complex interplay between biochemical signals, physical cues, and cell-cell interactions, paving the way for advancements in tissue engineering and fundamental cell biology.

Future Research Directions and Translational Perspectives in Glycoscience

Elucidation of Structure-Activity Relationships for Specific Biological Endpoints

The biological activities of chito-oligosaccharides, including hexa-N-acetyl chitohexaose (B1231835), are intricately linked to their structural characteristics, primarily the degree of polymerization (DP) and the degree and pattern of N-acetylation (DA). researchgate.netnih.gov Future research is focused on precisely defining how these structural features influence specific biological outcomes, which is crucial for developing targeted applications.

Hexa-N-acetyl chitohexaose, a fully acetylated hexamer (DP6), has demonstrated distinct bioactivities compared to its partially deacetylated or differently sized counterparts. For instance, it has been shown to have a stronger effect on the expansion and osteogenic differentiation of human mesenchymal stem cells than chitohexaose, its fully deacetylated equivalent. nih.gov In the context of immune modulation, this compound enhances the active oxygen generation and microbicidal activities of peritoneal exudate cells in mice. jst.go.jp It also exhibits antitumor effects, which are believed to be mediated through the activation of macrophages and the increased production of lymphokines like interleukin 1 and interleukin 2, leading to the proliferation of cytolytic T-lymphocytes. jst.go.jp

In agriculture, this compound acts as an elicitor, inducing defense responses in plants. nih.govglpbio.com It can trigger the induction of chitinase (B1577495) and L-phenylalanine ammonia-lyase in rice and is involved in activating defensive genes in various crop plants. glpbio.comresearchgate.net The N-acetylation pattern is critical; studies have shown that the specific arrangement of N-acetyl groups along the oligosaccharide chain can determine whether the molecule acts as a potent elicitor of plant defense or merely as a priming agent. nih.gov

Dissecting these structure-activity relationships requires the availability of highly pure and structurally defined oligosaccharides. nih.govresearchgate.net Current research often uses mixtures, making it difficult to attribute a specific biological effect to a single molecular species. nih.gov Obtaining single, well-defined chitohexaose molecules with varying degrees of acetylation is a key challenge that, once overcome, will significantly advance the understanding of their precise roles in antitumor, antimicrobial, and immunomodulatory activities. nih.govresearchgate.net

Table 1: Influence of Structural Features on Biological Activity of Chito-oligosaccharides

Structural Feature Influence on Bioactivity Research Finding Example
Degree of Polymerization (DP) Affects the intensity and type of biological response. Different DP lengths show varying efficacy in immune stimulation and plant defense. researchgate.netresearchgate.net N-acetyl chito-oligosaccharides with a DP of 4-6 were found to enhance active oxygen generation in mouse peritoneal cells. jst.go.jp
Degree of Acetylation (DA) Crucial for specific molecular recognition and activity. Fully acetylated forms like this compound can have different effects than deacetylated forms. nih.gov This compound showed significantly stronger effects on mesenchymal stem cell differentiation compared to the fully deacetylated chitohexaose. nih.gov
Pattern of Acetylation (PA) The specific sequence of acetylated and deacetylated units along the chain determines the interaction with biological receptors and subsequent signaling. nih.gov A specific tetramer with a defined acetylation pattern showed disease resistance priming activity in rice cells, while isomers were less active or inactive. nih.gov

Exploration of Synergistic Effects with Other Biomolecules or Environmental Cues

The potential of this compound can be significantly amplified when used in combination with other agents. Research is increasingly exploring the synergistic effects that arise from these interactions, which could lead to more effective and lower-dose therapeutic and agricultural applications.

In the context of antimicrobial activity, chito-oligosaccharides have shown synergistic antifungal effects when combined with commercial antifungal drugs. mdpi.com This combination can reduce the minimum dose of the conventional drug needed to inhibit fungal biofilm growth, which is a significant advantage in combating drug-resistant strains. mdpi.com For example, combining chito-oligosaccharides with fluconazole (B54011) or miconazole (B906) has been shown to be more effective against Candida biofilms than either agent alone. mdpi.com This suggests a promising strategy for enhancing the efficacy of existing antifungal treatments.

In plant science, this compound acts as a known elicitor of plant defense mechanisms. glpbio.com Its effect can be synergistic with other environmental cues or biomolecules involved in plant immunity. Plants recognize specific oligosaccharide signals to activate their defense pathways. researchgate.net The interaction of this compound with plant receptors can prime the plant, making it respond more quickly and robustly to subsequent pathogen attacks. This priming effect is a key area of research, as it could lead to the development of "plant vaccines" that enhance crop resilience without the direct killing of pests or pathogens. nih.gov

Furthermore, the immunomodulatory properties of this compound can be synergistic with other immune-stimulating molecules. For instance, macrophages treated with a combination of this compound and macrophage activating factor (MAF), released by T-lymphocytes, showed a significantly stronger growth-inhibitory effect on Listeria monocytogenes. jst.go.jp This indicates that this compound can enhance cellular immunity, a function that could be harnessed in combination with other immunotherapies.

Development of Novel Analytical Probes and Detection Systems for Oligosaccharide Metabolism

Advancing the understanding and application of this compound is dependent on the ability to accurately detect, quantify, and characterize it in complex biological systems. The development of novel analytical methods is a key research focus. researchgate.net

Current methods for the separation and analysis of chito-oligosaccharides include various forms of chromatography and mass spectrometry. researchgate.net High-performance liquid chromatography (HPLC) is a common technique, often coupled with detectors like pulsed amperometric detection (HPAEC-PAD) for sensitive determination without the need for derivatization. researchgate.netmdpi.com Hydrophilic interaction liquid chromatography (HILIC) has also proven effective for separating these polar compounds. mdpi.com For structural elucidation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools. researchgate.net

However, detecting and tracking the metabolism of specific oligosaccharides like this compound in vivo remains a challenge. Future research is aimed at developing more sensitive and specific analytical probes. This could involve creating fluorescently labeled or isotopically tagged versions of this compound that allow for real-time imaging and tracing of its uptake, distribution, and metabolic fate within cells and organisms.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are being developed for the simultaneous quantification of multiple chito-oligosaccharides (with DPs from 2 to 7) in biological matrices like rat plasma. rsc.org These methods offer high sensitivity and simplicity, making them suitable for pharmacokinetic studies. rsc.org Despite these advances, direct detection methods using high-performance liquid tandem mass spectrometry for various polymerization degrees in complex samples like health products are still not widely established. google.com The development of such robust and rapid detection systems is crucial for quality control and for understanding the metabolic processing of these compounds.

Table 2: Analytical Techniques for this compound and Related Oligosaccharides

Technique Application Advantages
High-Performance Liquid Chromatography (HPLC) Separation and quantification of oligosaccharides. mdpi.com High resolution and reproducibility.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Sensitive detection and quantification of underivatized chito-oligosaccharides. researchgate.net High sensitivity (pmol range) without the need for chemical labeling.
Mass Spectrometry (MS / ESI-MS) Molecular weight determination and structural analysis. nih.gov Provides precise mass information, confirming the identity and purity of oligosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, including linkage analysis and stereochemistry. researchgate.net Provides definitive structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Simultaneous quantification of multiple oligosaccharides in complex biological samples (e.g., plasma). rsc.org High sensitivity, specificity, and suitability for pharmacokinetic studies.

Engineering of Microbial and Plant Systems for Enhanced Oligosaccharide Biosynthesis

The limited availability of pure, structurally defined this compound is a significant bottleneck for both research and commercial application. frontiersin.org Traditional production relies on the chemical or enzymatic hydrolysis of chitin (B13524) from crustacean shells, a process that is often environmentally harsh and yields a heterogeneous mixture of oligosaccharides. frontiersin.orgmdpi.com A promising alternative is the bio-engineering of microbial and plant systems to serve as cellular factories for the controlled synthesis of specific oligosaccharides. frontiersin.org

Microbial systems, particularly Escherichia coli and Corynebacterium glutamicum, are being engineered to produce defined chito-oligosaccharides. frontiersin.org This involves expressing specific chitin synthase enzymes, such as NodC from Rhizobium species, which can synthesize oligosaccharides of a particular length. frontiersin.org By mutating key amino acids in these enzymes, researchers can even direct the synthesis towards a more uniform product range, for example, shifting production to favor pentamers and hexamers. frontiersin.org This "whole cell factory" approach offers a more sustainable and controlled method of production compared to conventional chemical methods. frontiersin.org

Plant-based systems also hold potential for producing oligosaccharides. The biosynthesis of Raffinose Family Oligosaccharides (RFOs) in plants is a well-studied pathway that involves glycosyltransferases transferring galactose moieties. nih.govfrontiersin.org While distinct from chitin biosynthesis, the enzymatic machinery in plants could potentially be engineered to synthesize novel oligosaccharides. Genetic engineering strategies could be employed to introduce chitin synthase genes into plants, leveraging the plant's metabolic pathways to provide the necessary sugar precursors for this compound synthesis.

Research into the biosynthesis of pseudo-oligosaccharides in microbes has identified numerous unusual enzymes and metabolic pathways that could be harnessed. nih.gov Metabolic engineering efforts in this area focus on optimizing fermentation conditions and modifying pathways to increase the yield of target compounds and eliminate byproducts. nih.gov These principles are directly applicable to the enhanced biosynthesis of this compound in engineered microbial hosts.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—including proteomics (the study of proteins) and metabolomics (the study of metabolites)—provides a powerful tool for uncovering the complex molecular mechanisms underlying its bioactivity.

When a cell or organism is treated with this compound, it triggers a cascade of molecular changes. Proteomics can identify which proteins are upregulated or downregulated in response to the compound. For example, in a study on the effect of chitosan (B1678972) on grapevines, proteomic analysis revealed the overexpression of enzymes like superoxide (B77818) dismutase and phenylalanine ammonia-lyase, which are involved in stress response and the synthesis of defense compounds. researchgate.net Similar studies focused on this compound could pinpoint the specific proteins and pathways it modulates to exert its immunomodulatory or plant-elicitor effects.

Metabolomics complements this by providing a snapshot of the small-molecule metabolites present in a biological system. This can reveal changes in metabolic pathways, such as the phenylpropanoid pathway in plants, which produces a wide range of defense compounds. researchgate.net By combining proteomics and metabolomics, researchers can build a more complete picture of the cellular response. For instance, an integrated analysis of the antifungal mechanism of a chitosan-copper complex identified significant changes in acetyl-CoA-related proteins and a range of cytoplasmic and mitochondrial metabolites, providing a comprehensive view of its mode of action. nih.gov

Applying these multi-omics approaches to study the effects of this compound will be crucial for understanding its precise mechanism of action. This detailed mechanistic insight is essential for optimizing its use in medicine and agriculture and for identifying potential new applications. A proteomic analysis of the effects of chito-oligosaccharides on mouse intestinal immunity, for instance, helped to elucidate how it improves mucosal immune function by activating the production of secretory immunoglobulin A (SIgA). nih.gov

Advancements in Synthetic Biology for Precision Glycoengineering of this compound Analogs

Synthetic biology offers powerful tools for the precision engineering of enzymes and pathways to produce novel, custom-designed oligosaccharides. This field of "glycoengineering" is critical for creating analogs of this compound with specific modifications, which can be used to probe structure-function relationships and develop new bioactive molecules with enhanced properties. royalsocietypublishing.org

One key strategy involves engineering glycosyltransferases (GTs), the enzymes responsible for building oligosaccharides in nature. royalsocietypublishing.org These enzymes can be modified through techniques like site-directed mutagenesis or directed evolution to alter their substrate specificity, improve their efficiency, or change the type of glycosidic linkage they create. researchgate.net This allows for the synthesis of novel this compound analogs with altered structures.

Another powerful approach is the use of engineered glycoside hydrolases, which normally break down oligosaccharides. By mutating key catalytic amino acids, these enzymes can be converted into "glycosynthases" or "transglycosylases". vtt.fi These engineered enzymes can no longer hydrolyze glycosidic bonds but can instead synthesize them, often with high yields. royalsocietypublishing.orgvtt.fi This chemo-enzymatic approach has been successfully used to synthesize various oligosaccharides and could be applied to create a library of this compound analogs with defined modifications.

Automated glycan assembly (AGA) represents a cutting-edge chemical synthesis approach that enables rapid access to well-defined chito-oligosaccharides. This technology allows for the systematic creation of different oligomers, including hybrids, which are invaluable tools for detailed structural and functional analysis. By combining these advanced synthetic methods, researchers can create a diverse range of this compound analogs. These molecules will be instrumental in deciphering the precise structural requirements for interaction with specific biological receptors, ultimately enabling the design of next-generation oligosaccharides with tailored activities for therapeutic or agricultural use.

Q & A

What methodologies enable the synthesis of hexa-NNN-acetyl chitohexaose with controlled acetylation patterns?

A critical step involves selective NN-acetylation of chitohexaose followed by ion-exchange chromatography (CM Sephadex C25 column, pH 4.8 buffer) to isolate defined acetylation variants . Desalination using activated charcoal (Darco G-60) and ethanol elution ensures removal of NaCl impurities, which is essential for downstream bioactivity studies . This method overcomes limitations of traditional approaches that yield only fully acetylated or deacetylated forms, enabling precise structural control for mechanistic investigations .

How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify chitohexaose-protein interactions?

SPR analysis (e.g., with Verticillium nonalfalfae ChtBP) measures binding kinetics by injecting chitohexaose at concentrations ranging from 0.05–6.4 μM, generating steady-state affinity models (KdK_d) . ITC complements this by quantifying thermodynamic parameters (e.g., binding stoichiometry, enthalpy) during titrations of chitohexaose with transporters like Serratia marcescens SmChiP, using a one-site binding model . These techniques resolve substrate specificity, such as SmChiP’s preference for chitohexaose over maltohexaose .

What experimental designs elucidate the antitumor and anti-angiogenic mechanisms of chitohexaose?

Chitohexaose inhibits tumor growth by downregulating cyclin D1 and Bcl-xl mRNA in A549 lung cancer cells (via qPCR analysis) and suppresses angiogenesis by reducing VEGF-induced endothelial cell migration (in vitro wound-healing assays) . Dose-dependent studies (e.g., 50–200 μg/mL) reveal its dual action: cell cycle arrest and apoptosis induction . Contrasting effects between fully acetylated and deacetylated forms highlight the role of acetylation in bioactivity .

How do acetylation patterns influence chitohexaose’s interaction with microbial enzymes?

Enzymes like Coprinopsis cinerea Cda1 and Cda2 exhibit distinct deacetylation behaviors: Cda1 preferentially removes acetyl groups from internal residues of highly acetylated chitohexaose, while Cda2 acts randomly on partially deacetylated substrates . Structural studies (e.g., X-ray crystallography of Thermus thermophilus LysM domains) show that acetylation degree determines binding specificity to peptidoglycan, impacting microbial recognition .

What chromatographic strategies separate chitohexaose from oligosaccharide mixtures?

Ion chromatography (IC) with optimized elution buffers (e.g., pH 4.8 HAc-NaAc) resolves chitohexaose (DP6) from shorter oligomers (DP2–DP5) based on retention factors (kk'), which correlate linearly with degree of polymerization (DP) . Pre-column derivatization with charged tags enhances resolution, while post-column fluorescent labeling enables sensitive detection for quantification .

How can desorption electrospray ionization mass spectrometry (DESI-MS) characterize chitohexaose-protein complexes?

DESI-MS ionizes chitohexaose-bound lysozyme complexes (~15 kDa) directly from biological samples without extensive preparation, preserving non-covalent interactions . Optimization of spray voltage (3–5 kV) and solvent composition (e.g., 50% methanol) ensures detection of intact complexes, enabling rapid screening of substrate binding .

What transcriptomic approaches identify chitohexaose-induced immune responses in plants?

RNA sequencing of Arabidopsis thaliana treated with 50 μM chitohexaose reveals upregulated defense genes (e.g., PR1, WRKY transcription factors) within 30 minutes, with 30% overlap in differentially expressed genes compared to β-glucan treatments . Normalization to housekeeping genes (e.g., UBC21) and validation via qPCR confirm specificity .

How are computational models used to design chitohexaose-based therapeutics?

Rational drug design leverages molecular docking simulations to optimize chitohexaose analogs for TLR4 receptor binding, balancing anti-inflammatory and antimicrobial properties . In silico screening of acetyl group substitutions (e.g., sulfation) predicts enhanced solubility and bioavailability, guiding synthesis of preclinical candidates .

Key Considerations for Experimental Design

  • Contradictions : Bioactivity varies with acetylation degree; fully acetylated forms may enhance microbial binding , while deacetylated forms show stronger antitumor effects .
  • Controls : Include maltohexaose or chitopentaose in binding assays to confirm specificity .
  • Dosage : Tumor studies often use 100 mg/kg/day in murine models , while in vitro assays range from 10–200 μM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.